molecular formula C6H14N2O B170145 N,N-dimethyl-3-(methylamino)propanamide CAS No. 17268-50-7

N,N-dimethyl-3-(methylamino)propanamide

Cat. No.: B170145
CAS No.: 17268-50-7
M. Wt: 130.19 g/mol
InChI Key: QOGPLHKHBMJCQX-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(methylamino)propanamide is an organic compound with the molecular formula C6H14N2O. It is a colorless liquid that is soluble in organic solvents such as ether and alcohol. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-3-(methylamino)propanamide can be synthesized through several methods. One common method involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile, which is then hydrogenated to yield this compound . The reaction conditions typically involve the use of a hydrogenation catalyst such as palladium on carbon and a solvent like ethanol.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction is carried out in high-pressure reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The use of advanced catalysts and automated systems helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(methylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N,N-dimethyl-3-(methylamino)propanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N,N-dimethyl-3-(methylamino)propanamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-3-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-7-5-4-6(9)8(2)3/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGPLHKHBMJCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601455
Record name N,N,N~3~-Trimethyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17268-50-7
Record name N,N,N~3~-Trimethyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl [2-(dimethylcarbamoyl)ethyl]methylcarbamate (I-140) (0.62 g, 2.35 mmol) was dissolved in tetrahydrofuran (15 ml), and 10% palladium-carbon (containing about 50% water, 0.15 g) was added, followed by stirring for 16 hours under hydrogen gas atmosphere. The catalyst was removed by filtration, and the solvent was evaporated away under reduced pressure to obtain a yellow oil (0.31, quant.).
Name
Benzyl [2-(dimethylcarbamoyl)ethyl]methylcarbamate
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.15 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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